molecular formula C13H17NO4 B11581037 2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B11581037
M. Wt: 251.28 g/mol
InChI Key: JHEGJJVATNSAPK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with a complex structure that includes a dihydrobenzo dioxine ring and a dimethylaminoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the esterification of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl ester group allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

InChI

InChI=1S/C13H17NO4/c1-14(2)5-6-18-13(15)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,5-8H2,1-2H3

InChI Key

JHEGJJVATNSAPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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